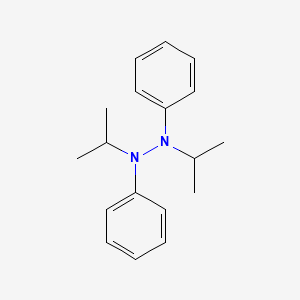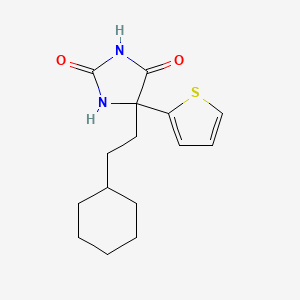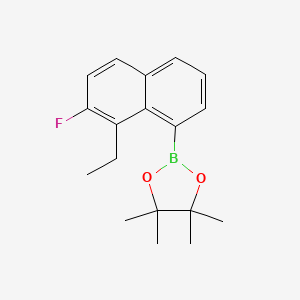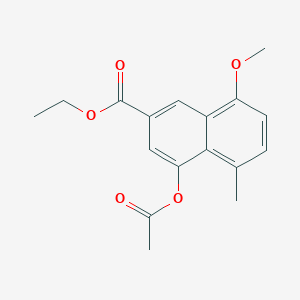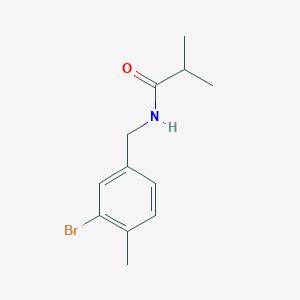![molecular formula C10H9ClN2 B13935921 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by its unique structure, which includes a chloro substituent, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach includes the use of 1,2-dibromoethane as an alkylating agent, which allows for the formation of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopenta[b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions, 1,2-dibromoethane, and benzyl chloride . Reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like aqueous potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood. its derivatives have been shown to act as mixed-type inhibitors, exhibiting both physisorption and chemisorption on surfaces . This suggests that the compound interacts with molecular targets through multiple pathways, potentially involving hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[d]pyrimidine
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbonitrile group, in particular, makes it a valuable intermediate for further chemical modifications.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(7)13-10(11)8(6)5-12/h2-4H2,1H3 |
InChI Key |
UCSOTOIFRNTQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=NC(=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


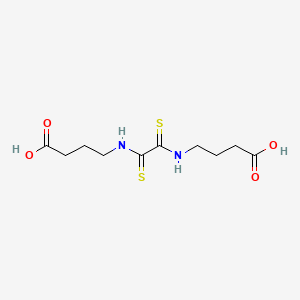
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
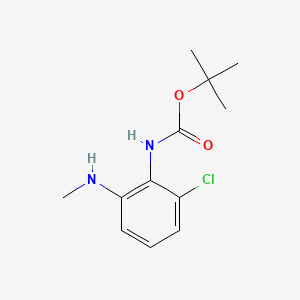
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)

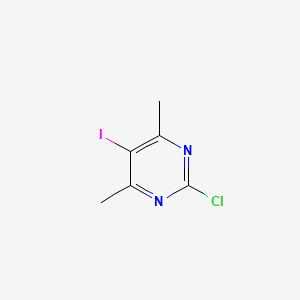
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

